rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis
Brand Name: Vulcanchem
CAS No.: 2751983-56-7
VCID: VC11525234
InChI: InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1
SMILES:
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis

CAS No.: 2751983-56-7

Cat. No.: VC11525234

Molecular Formula: C12H18N2O4

Molecular Weight: 254.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis - 2751983-56-7

Specification

CAS No. 2751983-56-7
Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1
Standard InChI Key KVJVGSUDWMVQKW-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C#N
Canonical SMILES CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N

Introduction

Chemical Identity and Structural Features

rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis belongs to the pyrrolidine dicarboxylate family, characterized by a five-membered nitrogen-containing ring substituted with ester and nitrile groups. Its IUPAC name—1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate—reflects its stereochemistry (2R,5S configuration) and functionalization.

Molecular Architecture

  • Core structure: A pyrrolidine ring with cis-configuration at the 2 and 5 positions.

  • Substituents:

    • A tert-butyl carbamate group at position 1.

    • A methyl ester at position 2.

    • A cyano group (-C≡N) at position 5.

  • Stereochemistry: The cis arrangement of substituents imposes conformational constraints, influencing reactivity and intermolecular interactions.

Table 1: Key Identifiers and Properties

PropertyValue/Descriptor
CAS No.2751983-56-7
Molecular FormulaC₁₂H₁₈N₂O₄
Molecular Weight254.28 g/mol
IUPAC Name1-O-tert-butyl 2-O-methyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate
SMILES (Isomeric)CC(C)(C)OC(=O)N1C@HC#N
Purity95%
PubChem CID11299781

Synthesis and Preparation

The synthesis of rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, cis involves multi-step organic transformations, leveraging stereoselective strategies to achieve the desired cis configuration.

Key Synthetic Routes

  • Ring Formation: Pyrrolidine cores are typically constructed via cyclization reactions. For example, intramolecular cyclization of γ-amino nitriles or azide-alkyne cycloadditions could yield the pyrrolidine scaffold.

  • Functionalization:

    • tert-Butyl carbamate installation: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

    • Methyl ester formation: Esterification with methanol in the presence of acyl chlorides or carbodiimide coupling agents.

    • Cyanidation: Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions.

Stereochemical Control

The cis (2R,5S) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For instance, enantioselective hydrogenation of pyrroline precursors using transition-metal catalysts (e.g., Rh or Ir complexes) can enforce the desired stereochemistry.

Table 2: Comparative Analysis of Pyrrolidine Derivatives

CompoundCAS No.Key FeaturesApplications
rac-1-tert-butyl 2-methyl (2R,5S)...2751983-56-7Cis-configuration, nitrile groupDrug intermediate, proteomics
1-(tert-butyl) 2-ethyl (2S,5R)...2306248-46-2Piperidine core, amine groupAnticoagulant synthesis
tert-butyl N-((1R,2S,5S)...WO2019158550A1Cyclohexyl backboneEdoxaban precursor

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Signals for tert-butyl (δ ~1.4 ppm), methyl ester (δ ~3.7 ppm), and pyrrolidine protons (δ ~3.0–4.0 ppm).

    • ¹³C NMR: Peaks for carbonyl carbons (δ ~165–175 ppm) and nitrile carbon (δ ~115–120 ppm).

  • IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹).

Challenges and Future Directions

Synthetic Optimization

  • Racemic resolution: Developing enantioselective methods to isolate individual (2R,5S) and (2S,5R) enantiomers.

  • Scale-up: Addressing challenges in maintaining stereochemical integrity during industrial-scale production.

Biological Evaluation

  • Target identification: Screening against panels of proteases and kinases to elucidate mechanism of action.

  • ADMET profiling: Assessing pharmacokinetic properties and toxicity thresholds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator